1-(2-Pyridinyl)benzotriazole

Coordination Chemistry Supramolecular Chemistry Crystal Engineering

Researchers designing mononuclear metal-organic frameworks or Cu(II) precatalysts often encounter uncontrollable bridged dinuclear species when using the 4-pyridyl isomer. 1-(2-Pyridinyl)benzotriazole (CAS 13174-93-1) eliminates this problem by enforcing exclusive chelating bidentate coordination and trans geometry at metal centers. • Enforces chelating bidentate mode; prevents undesired bridged dinuclear species • Imposes exclusive trans coordination at Cu(II) centers for predictable catalyst design • Synthesized in 97% yield via robust toluene reflux route, ensuring reliable supply

Molecular Formula C11H8N4
Molecular Weight 196.21 g/mol
CAS No. 13174-93-1
Cat. No. B028401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Pyridinyl)benzotriazole
CAS13174-93-1
Synonyms1-(2'-pyridyl)benzo-1,2,3-triazole
Molecular FormulaC11H8N4
Molecular Weight196.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=NN2C3=CC=CC=N3
InChIInChI=1S/C11H8N4/c1-2-6-10-9(5-1)13-14-15(10)11-7-3-4-8-12-11/h1-8H
InChIKeyCPWBWUGSSFRASR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Pyridinyl)benzotriazole (CAS 13174-93-1) Technical Profile and Core Attributes for Scientific Procurement


1-(2-Pyridinyl)benzotriazole (CAS 13174-93-1) is a heterocyclic hybrid ligand comprising a 1-substituted benzotriazole core fused to a 2-pyridyl moiety. This N,N'-bidentate ligand forms stable coordination complexes with various transition metals (e.g., Cu, Co, Ni, Zn, Cd) and serves as a versatile building block in organic synthesis, catalysis, and supramolecular chemistry [1]. A robust synthetic route yields the compound in 97% yield via reflux in toluene from 2-halopyridine and benzotriazole, ensuring reliable sourcing [2].

Critical Functional Divergence: Why 1-(2-Pyridinyl)benzotriazole Cannot Be Interchanged with Generic Benzotriazoles


The ortho-pyridyl substitution in 1-(2-pyridinyl)benzotriazole is not an arbitrary modification; it fundamentally alters the compound's coordination geometry, electronic properties, and reactivity. Unlike its 4-pyridyl isomer, which acts primarily as a bridging ligand, the 2-pyridyl variant enforces a chelating bidentate mode that stabilizes mononuclear complexes and imposes exclusive trans coordination at Cu centers [1]. Furthermore, comparative electrochemical studies show that the benzotriazole group in this ligand is relatively electron-rich, a characteristic that significantly influences its catalytic performance and complex stability compared to other bidentate ligands like 2,2'-bipyridine [2].

Quantitative Differentiation Data: 1-(2-Pyridinyl)benzotriazole vs. Structural Analogs


Coordination Mode Divergence: Chelation vs. Bridging in Copper Complexes

The coordination behavior of 1-(2-pyridinyl)benzotriazole (L1) is quantitatively distinct from its 1-(4-pyridyl)benzotriazole (L2) isomer. With Cu(II), L1 forms the mononuclear chelate complex [{Cu(L1)2(H2O)2}·2NO3], whereas L2 under identical conditions yields a dinuclear bridged complex [Cu2(L2)2(CH3COO)4]. This difference is not anecdotal; it is a direct result of the ligand's structure and is evidenced by distinct supramolecular frameworks formed via hydrogen bonding and π-π interactions [1].

Coordination Chemistry Supramolecular Chemistry Crystal Engineering

Catalytic Performance: A3 Coupling at Ambient Temperature Without Additives

The copper(II) complex of 1-(2-pyridinyl)benzotriazole, [CuII(OTf)2(pyb)2]·2CH3CN, is a uniquely efficient precatalyst for the A3 coupling reaction. It enables the synthesis of a wide range of propargylamines at room temperature and in the absence of any additives [1]. This stands in contrast to many conventional copper catalysts which often require elevated temperatures or the addition of bases/ligands to achieve comparable activity. The hybrid N,N′-bidentate pyb ligand imposes exclusive trans coordination at Cu and modulates charge distribution to facilitate alkyne binding and C-H bond activation [1].

Catalysis Organic Synthesis Propargylamine Synthesis

Silver Complex Antimicrobial Activity: Unique Bioactivity Among Structural Analogs

In a direct comparative study of five Ag(I) compounds derived from different N,N'-bidentate 1-heteroaryl benzotriazole ligands, only the complex based on 1-(2-pyridinyl)benzotriazole and a triflate anion (compound 2) exhibited antimicrobial activity at the micromolar level in DMSO [1]. The other four analogs, which included variations in the heteroaryl group and counter-anion, were inactive under the same test conditions.

Medicinal Inorganic Chemistry Antimicrobial Agents Silver Complexes

Optimal Application Scenarios for 1-(2-Pyridinyl)benzotriazole Based on Differentiated Performance Data


Design of Mononuclear Transition Metal Catalysts for Mild C-H Activation

The exclusive trans coordination imposed by 1-(2-pyridinyl)benzotriazole on Cu(II) centers, as demonstrated in its [CuII(OTf)2(pyb)2] complex, makes it the ligand of choice for developing precatalysts that operate under mild, additive-free conditions [1]. This is in direct contrast to ligands that form bridged or dinuclear species, which may have different and potentially less controllable reactivity profiles.

Construction of Chelate-Dependent Supramolecular Architectures

When a chelating bidentate ligand is required to build specific mononuclear metal-organic frameworks, 1-(2-pyridinyl)benzotriazole is the necessary selection. Its 4-pyridyl isomer, under identical synthetic conditions, leads to bridged dinuclear complexes and entirely different supramolecular networks, making it unsuitable for chelate-dependent designs [2].

Discovery of Bioactive Silver(I) Complexes with Unique Antimicrobial Profiles

For research programs exploring the antimicrobial potential of silver-based compounds, the 2-pyridyl-substituted benzotriazole ligand is a non-negotiable starting point. Comparative screening has shown that only the Ag(I) complex of this specific ligand exhibits activity, while other closely related 1-heteroaryl benzotriazole silver complexes are inactive [3].

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